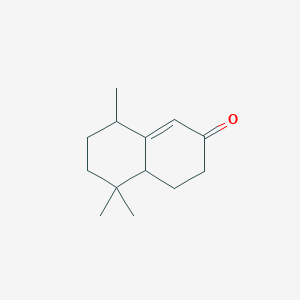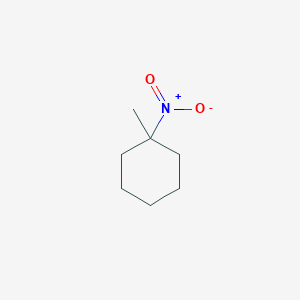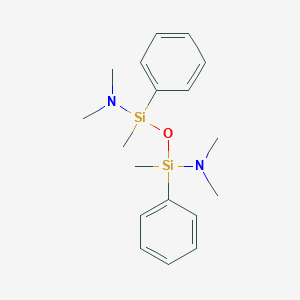
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine: is a unique organosilicon compound characterized by its two phenyl groups and six methyl groups attached to a disiloxane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine typically involves the reaction of hexamethyldisiloxane with phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based compound, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of siloxane-based products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Siloxane-based products.
Reduction: Amine derivatives.
Substitution: Functionalized siloxane compounds.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential use in drug delivery systems due to its unique structural properties that allow for the encapsulation and controlled release of therapeutic agents.
Medicine: The compound’s ability to form stable complexes with metal ions makes it a candidate for use in diagnostic imaging and as a contrast agent in medical imaging techniques.
Industry: Industrially, it is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its stability and resistance to degradation make it suitable for use in harsh environments.
Mecanismo De Acción
The mechanism by which N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine exerts its effects involves the interaction of its siloxane backbone with various molecular targets. The phenyl and methyl groups provide steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The compound can form stable complexes with metal ions, which can be utilized in catalysis and imaging applications.
Comparación Con Compuestos Similares
Hexamethyldisiloxane: A simpler analog with only methyl groups attached to the disiloxane backbone.
Diphenyldisiloxane: Contains phenyl groups but lacks the additional methyl groups.
Tetramethyldisiloxane: Contains four methyl groups and is structurally similar but lacks the phenyl groups.
Uniqueness: N1,N~1~,N~3~,N~3~,1,3-Hexamethyl-1,3-diphenyldisiloxane-1,3-diamine is unique due to its combination of phenyl and methyl groups, which provide a balance of steric hindrance and reactivity. This makes it versatile for various applications in synthesis, catalysis, and material science.
Propiedades
Número CAS |
61209-23-2 |
|---|---|
Fórmula molecular |
C18H28N2OSi2 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
N-[(dimethylamino-methyl-phenylsilyl)oxy-methyl-phenylsilyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H28N2OSi2/c1-19(2)22(5,17-13-9-7-10-14-17)21-23(6,20(3)4)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clave InChI |
RUDDPGXBRGKIEQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


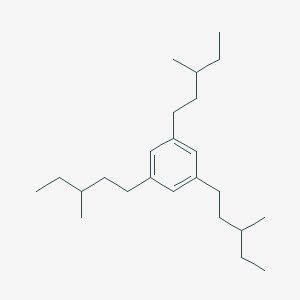

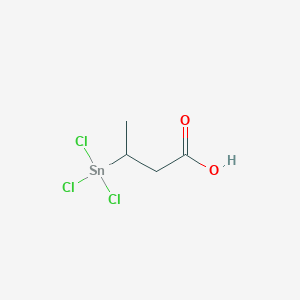
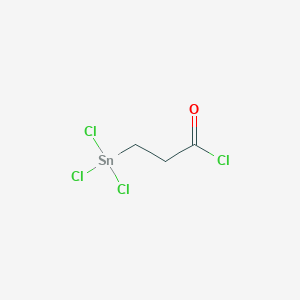
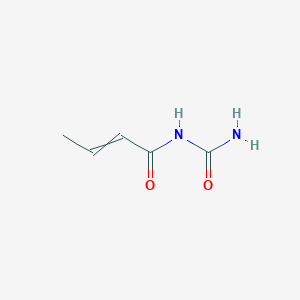




![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
